molecular formula C21H23N5O2S B2799089 N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1251682-96-8

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2799089
CAS No.: 1251682-96-8
M. Wt: 409.51
InChI Key: BFTVEDPHNWASTR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole, a piperidine, and a carboxamide. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on factors like the stereochemistry of the compound and the conformation of the piperidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its exact structure and stereochemistry. For example, the presence of the amide group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Antimicrobial Activity

  • Research has shown that certain derivatives of 1,2,4-triazol-3-one exhibit antimicrobial activity, which could be relevant for the compound (Fandaklı et al., 2012).

Biological Activities in Hybrid Molecules

  • Hybrid molecules containing triazole derivatives have been found to exhibit antimicrobial, antilipase, and antiurease activities, which suggests a potential for diverse biological applications (Başoğlu et al., 2013).

Inhibitors of Soluble Epoxide Hydrolase

  • Triazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. This suggests potential applications in disease models (Thalji et al., 2013).

Synthesis and Transformations for Drug Development

  • The synthesis and transformations of triazole derivatives can be leveraged for developing new pharmaceuticals, including potential antituberculosis agents (Jeankumar et al., 2013).

Antimicrobial Agents

  • Triazole derivatives have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal strains (Jadhav et al., 2017).

Anti-Cancer Activity

  • Some triazole derivatives have shown potential as EGFR inhibitors, which could be significant in cancer treatment (Karayel, 2021).

Potential as Radiotracers

  • Certain thiophene derivatives, similar in structure, have been studied for use as radiotracers, potentially useful in diagnostic imaging (Kuhnast et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound was designed as a drug, it might interact with a specific protein or enzyme in the body .

Future Directions

Future research on this compound could involve further studies to determine its biological activity, toxicity, and potential uses. This could involve in vitro studies, animal testing, and eventually clinical trials .

Properties

IUPAC Name

N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-2-15-5-7-17(8-6-15)26-14-18(23-24-26)21(28)25-11-9-16(10-12-25)22-20(27)19-4-3-13-29-19/h3-8,13-14,16H,2,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTVEDPHNWASTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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